molecular formula C14H16O3 B14183593 Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate CAS No. 923026-21-5

Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate

Cat. No.: B14183593
CAS No.: 923026-21-5
M. Wt: 232.27 g/mol
InChI Key: FRCHRQGSXFPGKF-UHFFFAOYSA-N
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Description

Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a unique structure with an ethyl group, a 4-methylphenyl group, and a prop-2-yn-1-yl group connected through an oxyacetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate typically involves the esterification of {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar ethyl group but lacking the complex aromatic and alkyne functionalities.

    Methyl butyrate: Another ester with a pleasant odor, used in flavoring and fragrances.

    Ethyl benzoate: Contains an aromatic ring similar to Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate but lacks the alkyne group.

Uniqueness

This compound is unique due to its combination of an aromatic ring, an alkyne group, and an ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

923026-21-5

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-[3-(4-methylphenyl)prop-2-ynoxy]acetate

InChI

InChI=1S/C14H16O3/c1-3-17-14(15)11-16-10-4-5-13-8-6-12(2)7-9-13/h6-9H,3,10-11H2,1-2H3

InChI Key

FRCHRQGSXFPGKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC#CC1=CC=C(C=C1)C

Origin of Product

United States

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